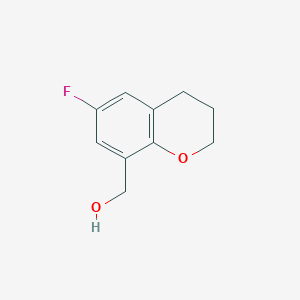
(6-Fluorochroman-8-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluorochroman-8-YL)methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorochroman-8-YL)methanol typically involves the fluorination of chroman derivatives followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6th position of the chroman ring. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(6-Fluorochroman-8-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Fluorochroman-8-YL)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Fluorochroman-8-YL)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (6-Fluorochroman-8-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Nebivolol: A β1-adrenergic receptor blocker with a similar chroman structure but with additional functional groups.
(6-Fluorochroman-2-YL)methanol: A compound with the fluorine atom at the 2nd position instead of the 6th position.
(6-Fluorochroman-4-YL)methanol: A compound with the fluorine atom at the 4th position.
Uniqueness
(6-Fluorochroman-8-YL)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
(6-fluoro-3,4-dihydro-2H-chromen-8-yl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
Clave InChI |
MLKBJPCYHDAFNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)F)CO)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)
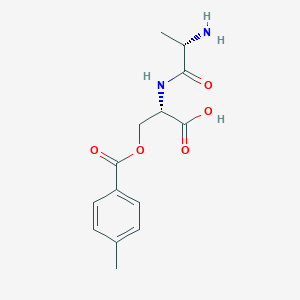
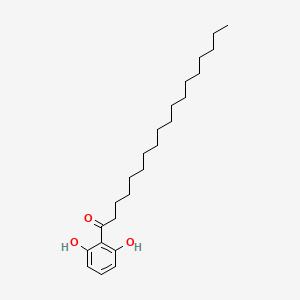
![3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal](/img/structure/B12628385.png)
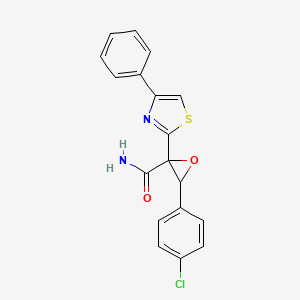
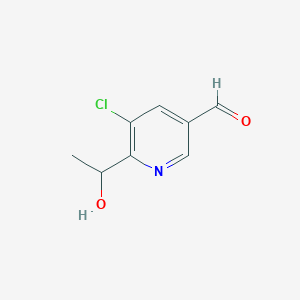
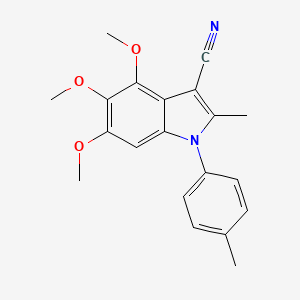
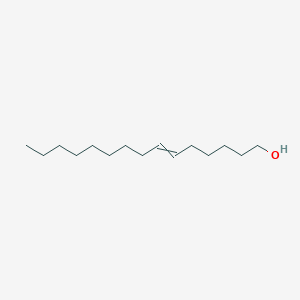
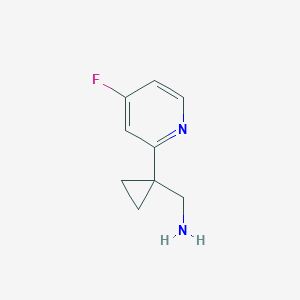
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
